molecular formula C15H13Cl2NO B11174606 2,6-dichloro-N-ethyl-N-phenylbenzamide

2,6-dichloro-N-ethyl-N-phenylbenzamide

Cat. No.: B11174606
M. Wt: 294.2 g/mol
InChI Key: FBVIMCKSWNDLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-ethyl-N-phenylbenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, an ethyl group attached to the nitrogen atom, and a phenyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with N-ethyl aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can yield corresponding oxides or amines .

Scientific Research Applications

2,6-dichloro-N-ethyl-N-phenylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-ethyl-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2,6-Dichloro-N-ethyl-N-phenylbenzamide is a chemical compound that has garnered attention for its potential biological activities across various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C15H14Cl2N
  • Molecular Weight: 285.19 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC(NC(=O)C1=CC=CC=C1Cl)C2=C(C=C(C=C2)Cl)C=C

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Research indicates that it may function as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The presence of chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and facilitating interactions with cellular targets.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against various bacterial strains and fungi. The exact mechanisms are still under investigation, but it is hypothesized that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Research on related benzamide derivatives has shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to target specific cellular pathways involved in tumor growth could be a significant focus for future studies .

Study on Antiviral Mechanisms

A study conducted on N-phenyl benzamides demonstrated their ability to inhibit CVA9 effectively. Among the tested compounds, two exhibited high specificity and low cytotoxicity at effective concentrations. The study highlighted the importance of the phenyl benzamide moiety in antiviral activity, suggesting that modifications could enhance efficacy against similar viruses .

Investigation of Antimicrobial Activity

In a study assessing various benzamide derivatives for antimicrobial activity, this compound was included in a screening panel. Results indicated moderate antibacterial effects against Gram-positive bacteria and fungi. Further optimization of the compound's structure may lead to enhanced antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, AntimicrobialEnzyme inhibition, membrane disruption
N-Phenyl BenzamideAntiviralCapsid binding and stabilization
4-tert-butyl-N-(cyanomethyl)benzamideAnticancerApoptosis induction

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,6-dichloro-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-2-18(11-7-4-3-5-8-11)15(19)14-12(16)9-6-10-13(14)17/h3-10H,2H2,1H3

InChI Key

FBVIMCKSWNDLLC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.